2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
CAS No.: 5466-33-1
Cat. No.: VC21332697
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5466-33-1 |
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Molecular Formula | C18H15NO2 |
Molecular Weight | 277.3 g/mol |
IUPAC Name | 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C18H15NO2/c1-11-7-8-13(12(2)9-11)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21) |
Standard InChI Key | LQOCMAVPLYTGBG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C |
Canonical SMILES | CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid is characterized by its molecular formula C18H15NO2, comprising a quinoline core with specific substituents . The compound features:
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A quinoline ring system (bicyclic structure with a benzene ring fused to a pyridine ring)
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A 2,4-dimethylphenyl group at position 2 of the quinoline
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A carboxylic acid group at position 4 of the quinoline
The structure can be represented by several chemical identifiers:
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SMILES notation: CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C
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InChI: InChI=1S/C18H15NO2/c1-11-7-8-13(12(2)9-11)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21)
The molecular weight of this compound is approximately 277.3 g/mol .
Physical and Chemical Properties
The physical and chemical properties of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid are largely influenced by its structural components. The carboxylic acid group confers acidic properties, allowing the compound to form salts with bases and participate in various reactions typical of carboxylic acids, including esterification, amidation, and decarboxylation .
The compound's three-dimensional structure, important for understanding its interactions with biological targets, can be partially characterized through predicted collision cross-section data:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 278.11758 | 164.1 |
[M+Na]+ | 300.09952 | 180.8 |
[M+NH4]+ | 295.14412 | 172.8 |
[M+K]+ | 316.07346 | 172.6 |
[M-H]- | 276.10302 | 168.9 |
[M+Na-2H]- | 298.08497 | 173.0 |
[M]+ | 277.10975 | 168.1 |
[M]- | 277.11085 | 168.1 |
The presence of two methyl groups on the phenyl ring enhances the compound's lipophilicity compared to unsubstituted analogs, potentially influencing its solubility, cell membrane permeability, and binding interactions with biological targets .
Synthesis Methods
Doebner Synthesis
The most common approach for synthesizing 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid is the Doebner reaction, which involves a three-component condensation of aniline, 2,4-dimethylbenzaldehyde, and pyruvic acid . This reaction typically proceeds under reflux conditions in ethanol or other solvents.
The mechanism of the Doebner reaction involves:
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Formation of an imine intermediate from the reaction of aniline with the aldehyde
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Reaction of this imine with pyruvic acid
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Cyclization of the resulting adduct
Research has revealed that the Doebner reaction proceeds through a hydrogen-transfer mechanism, where the hydrogen transfer between dihydroquinoline and imine intermediates results in oxidation to form the quinoline product .
Alternative Synthetic Approaches
Several alternative methods have been developed for synthesizing quinoline-4-carboxylic acid derivatives that could be applied to the preparation of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid:
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Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction between aniline derivatives, benzaldehydes, and pyruvic acid, significantly reducing reaction times from hours to minutes while improving yields .
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Organocatalyzed synthesis: P-toluenesulfonic acid has been utilized as an efficient organocatalyst for the one-pot three-component reaction under microwave irradiation, providing advantages of higher yields, simpler work-up processes, and reduced use of hazardous organic solvents .
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Isatin-based synthesis: This approach involves the reaction of isatin derivatives with aromatic ketones in the presence of potassium hydroxide, offering a facile and high-yielding route to quinoline-4-carboxylic acids .
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Ytterbium perfluorooctanoate-catalyzed Doebner reaction: This method provides a water-based, environmentally friendly approach to synthesizing quinoline-4-carboxylic acid derivatives .
The selection of a specific synthetic method would depend on factors such as the desired scale, available reagents, and environmental considerations.
Biological Activities
Other Biological Activities
Beyond antimicrobial and anticancer properties, quinoline-4-carboxylic acid derivatives have been investigated for various other biological activities that may be relevant to 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid:
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Antituberculosis activity: Quinoline derivatives have shown activity against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentration (MIC) values as low as 0.25-0.5 μg/mL .
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Antimalarial activity: The quinoline scaffold has historical significance in antimalarial drug development, and certain quinoline-4-carboxylic acid derivatives have demonstrated activity against Plasmodium falciparum .
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5-HT3 receptor antagonistic activity: Some quinoline derivatives have shown potential as 5-HT3 receptor antagonists, which are important in the treatment of nausea, vomiting, and certain neuropsychiatric disorders .
Structure-Activity Relationships
The biological activities of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid and related compounds are significantly influenced by their structural features. Several structure-activity relationship observations from related quinoline-4-carboxylic acid derivatives provide insights:
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The position and nature of substituents on the phenyl ring at position 2 of the quinoline core can dramatically affect antimicrobial activity. The 2,4-dimethyl substitution pattern in 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid may confer specific biological properties distinct from other substitution patterns .
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The carboxylic acid group at position 4 is crucial for many biological activities and provides a site for further derivatization to enhance biological properties. For instance, conversion to hydrazide or hydroxamic acid derivatives has been shown to modify HDAC inhibitory activity .
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Comparison with similar compounds such as 2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid and 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid suggests that even minor changes in the substitution pattern can significantly alter biological activity profiles.
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Lipophilicity appears to correlate with certain biological activities, particularly antimicrobial properties, with compounds featuring higher LogP values often showing enhanced activity .
Comparison with Similar Quinoline Derivatives
To better understand the unique properties of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid, it is valuable to compare it with structurally related compounds:
These structural differences can significantly influence the physicochemical properties, binding characteristics, and biological activities of the compounds, highlighting the importance of the specific substitution pattern in 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid.
Future Research Directions
Several promising research avenues could further elucidate the properties and potential applications of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid:
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Comprehensive biological screening against various targets, including bacterial strains, cancer cell lines, and specific enzymes such as HDACs, to establish a detailed activity profile.
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Synthesis and evaluation of a focused library of derivatives to establish structure-activity relationships and potentially identify compounds with enhanced biological activities.
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Mechanistic studies to determine the molecular basis of any observed biological activities, potentially informing further structural optimization.
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Development of improved synthetic methods, particularly those aligned with green chemistry principles, to enable more efficient and environmentally friendly production of the compound and its derivatives.
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Computational studies, including molecular docking and dynamics simulations, to predict interactions with biological targets and guide rational design of derivatives with enhanced properties.
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